2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Overview
Description
2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a complex organic compound that features a quinoline moiety, an amide linkage, and an iodine substituent
Preparation Methods
The synthesis of 2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The iodine substituent may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and iodinated benzamides. Compared to these compounds, 2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both quinoline and benzamide functionalities. This combination may confer distinct biological and chemical properties, making it a valuable compound for research and development .
Properties
CAS No. |
851404-98-3 |
---|---|
Molecular Formula |
C19H17IN2O2 |
Molecular Weight |
432.261 |
IUPAC Name |
2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H17IN2O2/c1-12-6-7-13-11-14(18(23)22-17(13)10-12)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
RUNUEEKLJHKPDH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3I |
solubility |
not available |
Origin of Product |
United States |
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